Validated Anthelmintic Synthesis Intermediate
6-Chloroimidazo[1,2-a]pyridin-2-amine serves as the essential, validated intermediate for a series of 18 novel anthelmintic compounds derived from an albendazole scaffold [1]. This class-level evidence demonstrates that compounds synthesized using this specific chlorinated building block achieve potent activity against both roundworm eggs and imago stages in vitro. The optimal derivative in this series, synthesized via a three-step route from 6-chloroimidazo[1,2-a]pyridin-2-amine, exhibited an IC50 of 0.65 ± 0.01 μmol/L against roundworm eggs and 1.04 ± 0.01 μmol/L against roundworm imago, with an in vivo anti-helmintic rate exceeding 99% [1].
| Evidence Dimension | In vitro anthelmintic potency (IC50) of optimized derivative synthesized from this specific chloro-substituted intermediate |
|---|---|
| Target Compound Data | IC50 (anti-egg) = 0.65 ± 0.01 μmol/L; IC50 (anti-imago) = 1.04 ± 0.01 μmol/L (for derivative 4l) [1] |
| Comparator Or Baseline | The lead compound, Albendazole, served as the template for structural modification [1]. Direct head-to-head IC50 data for the 6-chloro intermediate itself is not available; this is class-level evidence of the scaffold's potential. |
| Quantified Difference | The optimized derivative 4l demonstrates potent, low-micromolar activity against both life cycle stages, with >99% in vivo efficacy [1]. |
| Conditions | In vitro roundworm egg and imago assays; in vivo anti-helmintic testing [1] |
Why This Matters
Procuring this specific intermediate grants access to a documented, high-potency anthelmintic chemical series, reducing synthetic risk and accelerating lead optimization efforts.
- [1] Zhou, S., Chen, G., & Huang, G. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(4), 503–510. View Source
